Cas no 2228812-94-8 (2-bromo-5-(trifluoromethyl)phenylmethanethiol)

2-bromo-5-(trifluoromethyl)phenylmethanethiol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-5-(trifluoromethyl)phenylmethanethiol
- [2-bromo-5-(trifluoromethyl)phenyl]methanethiol
- 2228812-94-8
- EN300-1953683
-
- インチ: 1S/C8H6BrF3S/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
- InChIKey: AJGVPXCZUVABIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(F)(F)F)C=C1CS
計算された属性
- せいみつぶんしりょう: 269.93257g/mol
- どういたいしつりょう: 269.93257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 1Ų
2-bromo-5-(trifluoromethyl)phenylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953683-1g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1953683-0.1g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1953683-1.0g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1953683-5g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1953683-2.5g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1953683-0.5g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1953683-0.25g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1953683-5.0g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1953683-10.0g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1953683-0.05g |
[2-bromo-5-(trifluoromethyl)phenyl]methanethiol |
2228812-94-8 | 0.05g |
$647.0 | 2023-09-17 |
2-bromo-5-(trifluoromethyl)phenylmethanethiol 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
2-bromo-5-(trifluoromethyl)phenylmethanethiolに関する追加情報
Introduction to 2-bromo-5-(trifluoromethyl)phenylmethanethiol (CAS No. 2228812-94-8)
2-bromo-5-(trifluoromethyl)phenylmethanethiol, identified by the CAS number 2228812-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of thiol derivatives, featuring a phenyl ring substituted with both bromine and trifluoromethyl groups, which endows it with unique chemical properties and reactivity. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The bromo and trifluoromethyl substituents play crucial roles in modulating the electronic and steric properties of the aromatic ring. The bromine atom introduces a strong electron-withdrawing effect, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These characteristics are particularly useful in medicinal chemistry, where such modifications can improve drug efficacy, selectivity, and pharmacokinetic profiles. The thiol moiety, on the other hand, provides a reactive site for further functionalization, enabling the construction of diverse molecular architectures.
In recent years, there has been growing interest in thiol-containing compounds due to their broad spectrum of biological activities. Thiols are known to participate in various biochemical pathways and have been explored as pharmacological targets for diseases ranging from cancer to neurodegenerative disorders. The compound 2-bromo-5-(trifluoromethyl)phenylmethanethiol has been investigated for its potential role in modulating these pathways, particularly in the context of enzyme inhibition and signal transduction.
One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling and are frequently dysregulated in cancerous cells. By targeting specific kinases, researchers aim to develop therapies that can selectively inhibit tumor growth while minimizing side effects. The bromo and trifluoromethyl groups on 2-bromo-5-(trifluoromethyl)phenylmethanethiol have been shown to enhance binding affinity to kinase active sites, making it a promising scaffold for drug design. Preliminary studies have demonstrated its ability to disrupt aberrant signaling cascades associated with certain cancers.
Furthermore, the compound has shown promise in agrochemical applications. The agrochemical industry continually seeks novel compounds that can protect crops from pests and diseases while maintaining environmental safety. The structural features of 2-bromo-5-(trifluoromethyl)phenylmethanethiol make it a candidate for developing next-generation pesticides that exhibit improved efficacy and reduced toxicity. Its ability to interact with biological targets in pests while minimizing harm to non-target organisms aligns with the growing demand for sustainable agricultural practices.
The synthesis of 2-bromo-5-(trifluoromethyl)phenylmethanethiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions on a pre-functionalized phenyl ring followed by thiol group introduction. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
From a chemical biology perspective, understanding the interactions between 2-bromo-5-(trifluoromethyl)phenylmethanethiol and biological targets is crucial for elucidating its mechanism of action. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling have been employed to study these interactions at an atomic level. These studies not only provide insights into how the compound exerts its effects but also guide further modifications to enhance its therapeutic potential.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery programs. Compounds like 2-bromo-5-(trifluoromethyl)phenylmethanethiol serve as valuable building blocks for generating libraries of molecules that can be screened for biological activity. High-throughput screening (HTS) technologies have been instrumental in identifying lead compounds from such libraries, accelerating the drug development process.
In conclusion, 2-bromo-5-(trifluoromethyl)phenylmethanethiol (CAS No. 2228812-94-8) is a versatile compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases, including cancer. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly important role in future drug discovery efforts.
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